molecular formula C12H18N4O B13626826 n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine

n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine

Katalognummer: B13626826
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: YAXUZAOZDXXBRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their significant biological and pharmaceutical applications due to their unique structural properties. The presence of nitrogen and oxygen atoms in the oxadiazole ring contributes to its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

4-N-ethyl-4-N-(2-methylpropyl)-2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C12H18N4O/c1-4-16(7-8(2)3)10-6-5-9(13)11-12(10)15-17-14-11/h5-6,8H,4,7,13H2,1-3H3

InChI-Schlüssel

YAXUZAOZDXXBRW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(C)C)C1=CC=C(C2=NON=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.